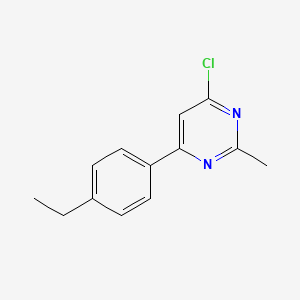
4-Chloro-6-(4-ethylphenyl)-2-methylpyrimidine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves palladium-catalyzed, Suzuki–Miyaura cross-coupling reactions . For instance, a compound was synthesized using compound 3 (0.5 g, 1.0 mmol), 4–29 ethyl-phenyl boronic acid (0.16 g, 1.1 mmol), Pd(PPh3)4 (3 mol%), 1,4-dioxane and water (3:1 ratio), and K2CO3 (0.13 g, 1.0 mmol) .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve Suzuki–Miyaura cross-coupling reactions . Protodeboronation of alkyl boronic esters is also a common reaction in organic synthesis .Scientific Research Applications
Synthesis and Pharmacological Activity
- Derivatives and Pharmacological Activities : The compound has been used in synthesizing derivatives with potential analgesic, anti-inflammatory, and immunosuppressive activities. The structural modification of pyrimidine derivatives aims at enhancing these biological activities through chemical transformations and spectral analysis (Malinka, Zawisza, & Zajac, 1989).
Chemical Synthesis and Process Optimization
- Process Chemistry : Its role in process chemistry has been highlighted, specifically in the synthesis of 4,6-dihydroxy-2-methylpyrimidine, a precursor in the preparation of high explosives and medicinal products. The study focused on developing an economic process for its production, which is crucial for industrial applications (Patil, Jadhav, Radhakrishnan, & Soman, 2008).
Advanced Materials and Catalysis
- X-ray Structural Analysis : Research on trans-dichloro(4-methylpyrimidine) complexes with rhodium(III) provided insights into molecular structures and potential applications in catalysis and materials science. The studies demonstrate the utility of pyrimidine derivatives in understanding complex molecular geometries and their interactions (Cini, Cavaglioni, & Tiezzi, 1999).
Antimicrobial and Antituberculous Activity
- Antimicrobial Agents : Certain mercapto-and aminopyrimidine derivatives, synthesized from 4-chloro-2-phenylpyrimidine, showed potential as antimicrobial agents against pathogenic microorganisms, indicating the role of 4-Chloro-6-(4-ethylphenyl)-2-methylpyrimidine in developing new therapeutic agents (El-kerdawy, Eisa, El-Emam, Massoud, & Nasr, 1990).
Anticancer Research
- Cancer Cell Inhibition : Studies on α-aminophosphonates containing 4-chloro-6-methylpyrimidin-2-amino pharmacophore have revealed potential anticancer activities, specifically against DU145 and A549 cancer cell lines. The synthesis and screening of these compounds contribute to the exploration of new anticancer drugs (Reddy et al., 2020).
Nonlinear Optical (NLO) Properties
- NLO Exploration : Thiopyrimidine derivatives have been analyzed for their nonlinear optical properties, highlighting the application of pyrimidine derivatives in the field of optics and photophysics. The comparison between theoretical (DFT/TDDFT) and experimental studies supports the potential use of these compounds in optoelectronic devices (Hussain et al., 2020).
properties
IUPAC Name |
4-chloro-6-(4-ethylphenyl)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c1-3-10-4-6-11(7-5-10)12-8-13(14)16-9(2)15-12/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAVQEBGZRIHPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=NC(=N2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(4-ethylphenyl)-2-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



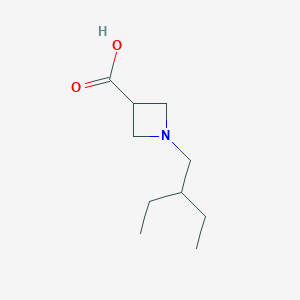
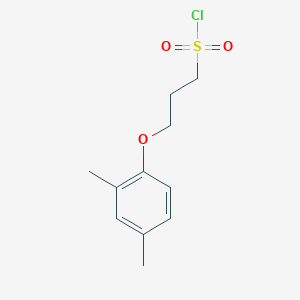
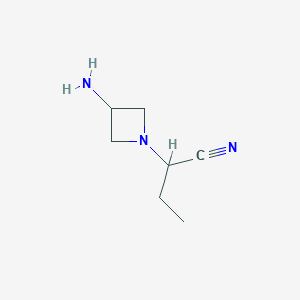
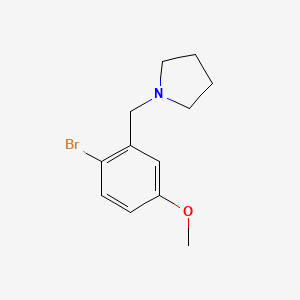
![2-chloro-1-[1-(5-fluoropyridin-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B1487899.png)
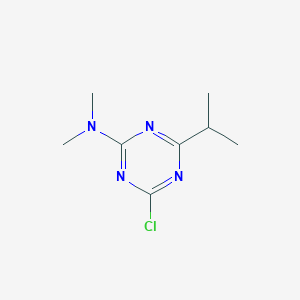
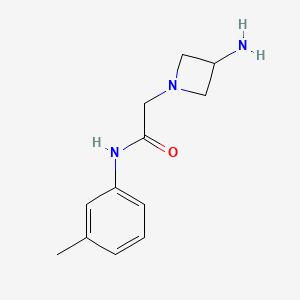
![2,6-Dioxa-9-azaspiro[4.5]decane](/img/structure/B1487903.png)
![3-chloro-5-[(4-fluorophenyl)methyl]-4H-1,2,4-triazole](/img/structure/B1487904.png)
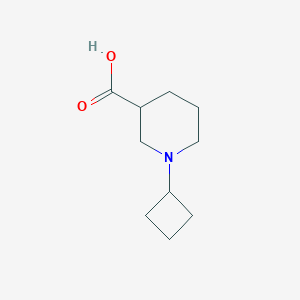
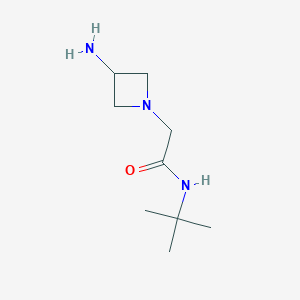
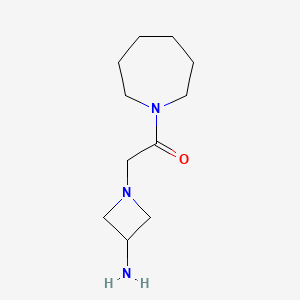
![1-[2-(Azepan-1-yl)-2-oxoethyl]azetidine-3-carboxylic acid](/img/structure/B1487908.png)
![2-[1-(oxan-4-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1487909.png)